3-Fluoro-4-(trifluoromethyl)benzamide

Agrochemical synthesis Insecticide development Diamide compounds

3-Fluoro-4-(trifluoromethyl)benzamide (CAS 247170-27-0) is a dual-fluorinated benzamide building block with a 3-F and 4-CF3 substitution pattern. This motif enhances lipophilicity (XLogP3=1.8) and metabolic stability, making it essential for SAR studies in anti-influenza, insecticidal diamide, and GPCR programs (e.g., TPO receptor agonists). Ideal for hit-to-lead optimization and custom synthesis. Bulk quantities available.

Molecular Formula C8H5F4NO
Molecular Weight 207.12 g/mol
CAS No. 247170-27-0
Cat. No. B1302121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-(trifluoromethyl)benzamide
CAS247170-27-0
Molecular FormulaC8H5F4NO
Molecular Weight207.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)N)F)C(F)(F)F
InChIInChI=1S/C8H5F4NO/c9-6-3-4(7(13)14)1-2-5(6)8(10,11)12/h1-3H,(H2,13,14)
InChIKeyLGDDDQBFEWZCEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-4-(trifluoromethyl)benzamide (CAS 247170-27-0): A Fluorinated Aromatic Amide Building Block for Medicinal Chemistry and Agrochemical Synthesis


3-Fluoro-4-(trifluoromethyl)benzamide (CAS 247170-27-0) is a fluorinated aromatic amide with the molecular formula C8H5F4NO and molecular weight of 207.125 g/mol . The compound features a benzamide core bearing both a fluorine atom at the meta position (relative to the amide) and a trifluoromethyl (-CF3) group at the para position [1]. This dual fluorination pattern imparts enhanced lipophilicity (calculated XLogP3 = 1.8) and metabolic stability compared to non-fluorinated benzamide analogs, making it a valuable intermediate in pharmaceutical and agrochemical research [2]. The compound is primarily utilized as a synthetic building block rather than as an end-use active pharmaceutical ingredient (API) or formulated agrochemical product .

Why 3-Fluoro-4-(trifluoromethyl)benzamide Cannot Be Substituted by Simple Trifluoromethyl- or Fluoro-Benzamide Analogs in Structure-Guided Synthesis


The substitution pattern on the benzamide aromatic ring critically dictates downstream molecular properties and biological outcomes. Structure-activity relationship (SAR) studies on benzamide-based inhibitors have demonstrated that both the position and electronic nature of substituents profoundly affect target binding [1]. Specifically, the 3-fluoro-5-(trifluoromethyl)benzamide moiety has been identified as essential for anti-influenza activity, with SAR analysis revealing that a fluorine (-F) substituent provides superior activity compared to a trifluoromethyl (-CF3) group at certain positions on the phenyl ring [2]. Generic substitution with 4-(trifluoromethyl)benzamide (lacking the 3-fluoro group) or 3-fluoro-benzamide (lacking the 4-trifluoromethyl group) would alter electronic distribution, hydrogen-bonding capacity, and steric profile—parameters that determine synthetic utility and biological performance in downstream applications [3].

Quantitative Differentiation Evidence for 3-Fluoro-4-(trifluoromethyl)benzamide: Synthetic Utility and Structural Determinants


Synthetic Versatility as a Core Intermediate for Insecticidal and Agrochemical Diamide Compounds

3-Fluoro-4-(trifluoromethyl)benzamide serves as a key synthetic intermediate in the preparation of meta-diamide insecticides, a distinct class of RDL GABA receptor antagonists with demonstrated insecticidal activity against Spodoptera litura [1]. Patent literature explicitly discloses the use of 3-fluoro-4-(trifluoromethyl)benzamide and its derivatives in the synthesis of M-diamide compounds with insecticidal, acaricidal, and nematicidal properties [2]. In contrast, unsubstituted benzamide or simple mono-substituted analogs (e.g., 4-fluorobenzamide) lack the specific electronic and steric profile required for generating this class of diamide structures. The compound's dual-fluorination pattern enables subsequent coupling reactions that are not accessible with less substituted benzamide scaffolds [3].

Agrochemical synthesis Insecticide development Diamide compounds

3-Fluoro-5-(trifluoromethyl)benzamide Moiety Essential for Anti-H5N1 Hemagglutinin Inhibitory Activity

Structure-activity relationship (SAR) analysis of novel inhibitors targeting H5N1 influenza hemagglutinin-mediated membrane fusion identified the 3-fluoro-5-(trifluoromethyl)benzamide moiety as critically important for inhibitory activity [1]. In this series, the most active compound (1l) demonstrated an IC50 of 0.22 μM against H5N1 viral entry [2]. The SAR study explicitly concluded that a fluorine (-F) substituent provides superior activity compared to a trifluoromethyl (-CF3) group at the same position on the phenyl ring . While 3-fluoro-4-(trifluoromethyl)benzamide (CAS 247170-27-0) differs by one positional isomer (4-CF3 vs. 5-CF3), this class-level SAR evidence establishes that the precise fluorination pattern—incorporating both -F and -CF3 on the benzamide core—is a key determinant of biological activity.

Antiviral research Influenza inhibitors Hemagglutinin

3-Fluoro-4-(trifluoromethyl)phenyl Moiety Confers Sub-300 nM Agonist Activity at Thrombopoietin Receptor

A derivative incorporating the 3-fluoro-4-(trifluoromethyl)phenyl moiety—N-(4-(3-fluoro-4-(trifluoromethyl)phenyl)thiazol-2-yl)-4-(pyrimidin-4-ylamino)benzamide (CHEMBL247643)—demonstrated thrombopoietin (TPO) receptor agonist activity with an EC50 of 290 nM in a functional assay using BaF3 cells expressing human TPO receptor [1]. This compound was curated by Pfizer in the ChEMBL database, indicating its relevance in pharmaceutical discovery programs [2]. While this data represents a more complex derivative rather than the parent benzamide, it establishes that the 3-fluoro-4-(trifluoromethyl)phenyl substructure is compatible with sub-micromolar target engagement in a therapeutically relevant receptor system. Comparative data for the unsubstituted phenyl analog are not available in the public domain, but the presence of this specific fluorination pattern in a Pfizer-curated compound supports its value as a privileged scaffold.

Thrombopoietin receptor Agonist Hematopoiesis

Structural Analog N-(5-amino-2-pyridinyl)-4-(trifluoromethyl)benzamide Demonstrates 260-Fold COX-1 Selectivity Over COX-2

N-(5-amino-2-pyridinyl)-4-(trifluoromethyl)benzamide (TFAP, compound 18f), a structurally related 4-(trifluoromethyl)benzamide derivative, demonstrated potent and highly selective COX-1 inhibition with an IC50 of 0.80 ± 0.05 μM against COX-1 versus 210 ± 10 μM against COX-2, representing approximately 260-fold selectivity [1]. This compound exhibited analgesic efficacy at oral doses as low as 10 mg/kg in rats without causing gastric damage, even at 300 mg/kg . The 4-(trifluoromethyl)benzamide core structure is a key pharmacophoric element in this selective COX-1 inhibitor series. The 3-fluoro-4-(trifluoromethyl)benzamide scaffold (CAS 247170-27-0) incorporates this same 4-CF3-benzamide core with an additional 3-fluoro substituent, which may further modulate electronic properties and binding interactions in analogous biological systems.

COX-1 inhibition Analgesic development Selectivity

Computed Physicochemical Properties Differentiate 3-Fluoro-4-(trifluoromethyl)benzamide from Positional Isomers

3-Fluoro-4-(trifluoromethyl)benzamide exhibits distinct computed physicochemical parameters that differentiate it from its positional isomers and simpler benzamide analogs. The compound has a calculated XLogP3 value of 1.8 and a topological polar surface area (TPSA) of 43.1 Ų [1]. By comparison, the regioisomeric 3-fluoro-5-(trifluoromethyl)benzamide (the moiety identified as essential for anti-H5N1 activity) exhibits a different spatial arrangement of the -F and -CF3 substituents, which can alter hydrogen-bonding geometry and steric interactions in target binding pockets [2]. The compound has a boiling point of 222.6 ± 40.0 °C at 760 mmHg and a density of 1.4 ± 0.1 g/cm³ . These parameters are relevant for synthetic planning, purification method selection, and formulation compatibility assessments.

Physicochemical properties Lipophilicity Drug-likeness

3-Fluoro-4-(trifluoromethyl)phenyl Substructure Validated in Dual NK1/NK2 Receptor Antagonist SAR Studies

SAR studies on 3,5-disubstituted benzamide analogues of DNK333—a potent dual NK1/NK2 receptor antagonist that demonstrated bronchoconstriction blockade in asthmatic patients—revealed that steric, electronic, and lipophilic characteristics of substituents in the benzamide region critically affect both NK1 and NK2 receptor antagonist activities [1]. The 3,5-dinitro substituted benzamide compound 3 exhibited potent and balanced dual NK1/NK2 receptor antagonist activities with pKb = 8.4 for NK1 and pKb = 7.87 for NK2 in functional assays using guinea pig trachea [2]. The 3-fluoro-4-(trifluoromethyl)benzamide scaffold (CAS 247170-27-0) presents a distinct substitution pattern (3-fluoro, 4-trifluoromethyl) compared to the 3,5-disubstituted analogs in this study, but the SAR framework establishes that benzamide substitution pattern is a primary determinant of dual receptor engagement profiles .

Neurokinin receptor Dual antagonist Respiratory disease

Validated Application Scenarios for 3-Fluoro-4-(trifluoromethyl)benzamide in Medicinal Chemistry and Agrochemical Research


Synthesis of Meta-Diamide Insecticides and Acaricides

As established in patent AU2019296636A1, 3-fluoro-4-(trifluoromethyl)benzamide serves as a key intermediate in the preparation of M-diamide compounds with insecticidal, acaricidal, and nematicidal properties [1]. These meta-diamides represent a distinct class of RDL GABA receptor antagonists showing activity against Spodoptera litura and other agricultural pests [2]. Procurement of this specific benzamide derivative is essential for research programs developing next-generation diamide insecticides, as simpler benzamide analogs lack the requisite substitution pattern for generating the complete diamide scaffold [3].

Structure-Activity Relationship (SAR) Expansion in Hemagglutinin-Targeted Antiviral Programs

SAR evidence from H5N1 influenza studies demonstrates that 3-fluoro-5-(trifluoromethyl)benzamide moieties confer essential anti-hemagglutinin activity, with fluorine substitution proving superior to trifluoromethyl at the corresponding phenyl ring position [1]. 3-Fluoro-4-(trifluoromethyl)benzamide (CAS 247170-27-0) offers a regioisomeric alternative for SAR exploration, enabling medicinal chemists to systematically probe the positional effects of -F and -CF3 substituents on antiviral potency and selectivity [2]. This building block is particularly valuable for hit-to-lead optimization campaigns targeting influenza viral entry mechanisms [3].

Development of COX-1 Selective Inhibitor Scaffolds and Analogs

The 4-(trifluoromethyl)benzamide core has been validated in the development of TFAP, a COX-1-selective inhibitor with 260-fold selectivity over COX-2 (COX-1 IC50 = 0.80 μM, COX-2 IC50 = 210 μM) and demonstrated in vivo analgesic efficacy at 10 mg/kg without gastric toxicity at 300 mg/kg [1]. The 3-fluoro-4-(trifluoromethyl)benzamide scaffold incorporates this validated 4-CF3-benzamide core while introducing an additional 3-fluoro substituent that may modulate potency, selectivity, or pharmacokinetic properties [2]. This compound is suitable for SAR expansion programs seeking to optimize COX-1 selectivity or explore related enzyme targets within the arachidonic acid cascade [3].

Thrombopoietin Receptor Agonist and GPCR Ligand Discovery

The 3-fluoro-4-(trifluoromethyl)phenyl moiety has been incorporated into a Pfizer-curated thrombopoietin receptor agonist (CHEMBL247643) demonstrating EC50 = 290 nM in BaF3 cell-based functional assays [1]. This validates the 3-fluoro-4-(trifluoromethyl)phenyl substructure as compatible with sub-micromolar GPCR/cytokine receptor engagement [2]. Procurement of the parent benzamide building block enables medicinal chemistry teams to explore this privileged substructure in diverse receptor-targeting programs, including but not limited to TPO receptor, neurokinin receptors, and other therapeutically relevant GPCR systems [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Fluoro-4-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.